molecular formula C15H8Cl2F6N2O B6611527 N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea CAS No. 1764-23-4

N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B6611527
CAS No.: 1764-23-4
M. Wt: 417.1 g/mol
InChI Key: KJCZOWAPWIFPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea is a diaryl urea derivative, a class of compounds recognized for its diverse biological activities and significant potential in anticancer research . Diaryl urea compounds have demonstrated a broad range of biological activities, including promising anticancer effects . The structural motif of this class of compounds is known for its ability to inhibit key cellular signaling pathways that drive cancer progression . Researchers investigating novel therapeutic agents for aggressive cancers may find this compound particularly valuable. The core diaryl urea structure is shared with other biologically active molecules, such as the multi-kinase inhibitor Sorafenib, underscoring the pharmacological relevance of this chemical scaffold . While the specific biological data for this exact compound is limited in the public domain, closely related dichlorophenyl urea compounds have shown potent efficacy in preclinical models. For instance, the compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has been shown to effectively inhibit tumor growth in both syngeneic and nude mouse models of melanoma and lung cancer, inducing apoptosis and inhibiting proliferation by modulating critical nodes in cancer signaling pathways such as AMPK activation and Akt suppression . Furthermore, another related urea compound, a novel naphthofuran, exhibited anti-cancer effects in liver cancer models by inactivating the STAT3 signaling pathway . This suggests that this compound may serve as a key intermediate or candidate for further development in oncology drug discovery, particularly for targeting hard-to-treat malignancies. This product is intended For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal consumption. The buyer assumes all responsibility for confirming the compound's identity and/or purity.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F6N2O/c16-11-2-1-9(6-12(11)17)24-13(26)25-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCZOWAPWIFPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1764-23-4
Record name N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-N'-(3,4-DICHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in cancer research. This article explores its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C15H8Cl2F6N2O
  • CAS Number : 1764-23-4
  • Molecular Weight : 392.13 g/mol

This compound features two distinct aromatic rings substituted with electron-withdrawing groups (trifluoromethyl and dichloro), which are critical for enhancing its biological activity.

In Vitro Studies

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : Human colon (SW480, SW620), prostate (PC3), and leukemia (K-562).
  • IC50 Values : The compound displayed IC50 values ranging from 1.5 to 8.9 µM across different cell lines, indicating strong inhibitory effects compared to standard chemotherapeutics like cisplatin .

The mechanisms underlying the cytotoxicity of this compound have been investigated through various assays:

  • Cell Viability Assays : The trypan blue exclusion test indicated significant reductions in viable cell counts post-treatment.
  • Apoptosis Induction : Flow cytometry analysis revealed that the compound induces late apoptosis in cancer cells, with up to 97% of SW480 cells undergoing programmed cell death at optimal concentrations .
  • Kinase Inhibition : Studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation, such as Abl kinase in chronic myeloid leukemia cells .

Comparative Biological Activity

A comparative analysis of related compounds highlights the efficacy of this compound:

Compound NameIC50 (µM)Cell LineMechanism
This compound1.5 - 8.9SW480, PC3Apoptosis induction
Cisplatin~10VariousDNA cross-linking
Other Thiourea Derivatives5 - 15VariousVaries

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity : A study reported that derivatives with trifluoromethyl groups exhibited superior anticancer properties compared to their non-fluorinated counterparts. The presence of electron-withdrawing groups was crucial for enhancing biological activity .
  • Mechanistic Insights : Another investigation highlighted that the compound's ability to induce apoptosis was linked to increased caspase-3/7 activity in treated cancer cells .

Environmental and Safety Considerations

While exploring its biological activity, it is essential to note the environmental implications. The compound is classified as potentially harmful to aquatic life and can cause serious eye irritation . Thus, handling precautions are necessary during research and application.

Scientific Research Applications

Organocatalysis

Organocatalysis is one of the primary applications of N-(3,5-bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea. It has been utilized as a catalyst in several organic transformations due to its ability to facilitate reactions through hydrogen bonding mechanisms.

Key Studies:

  • A study by Schreiner et al. highlighted the effectiveness of thiourea derivatives in promoting reactions such as Michael additions and aldol reactions. The specific motif of 3,5-bis(trifluoromethyl)phenyl has been shown to significantly enhance catalytic activity due to its strong hydrogen-bonding capabilities .
  • The compound has been employed in asymmetric synthesis, where it aids in achieving high enantioselectivity in various reactions. For instance, it has been used in the synthesis of chiral amines and alcohols, demonstrating its versatility as a catalyst .

Pharmaceutical Applications

Due to its structural characteristics, this compound is also being explored for potential pharmaceutical applications. Its ability to interact with biological targets opens avenues for drug development.

Case Studies:

  • Research indicates that derivatives of this compound exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that modifications to the urea moiety can lead to enhanced biological activity against cancer cell lines .
  • The compound's lipophilicity makes it an attractive candidate for drug formulation, particularly in enhancing bioavailability and solubility of poorly soluble drugs .

Environmental Chemistry

The environmental impact and behavior of this compound have also been studied. Its persistence and potential toxicity in aquatic environments are critical factors for regulatory assessments.

Toxicological Insights:

  • The compound has been classified as causing serious eye irritation and may pose long-lasting harmful effects on aquatic life . This necessitates careful handling and consideration during its application in industrial processes.

Data Tables

Application Area Description Key Findings
OrganocatalysisUsed as a catalyst for Michael additions and aldol reactionsEnhanced catalytic activity due to strong hydrogen bonding
Pharmaceutical DevelopmentPotential anti-cancer properties and drug formulation enhancementModifications can lead to increased biological activity against cancer cells
Environmental ImpactToxicity assessment regarding aquatic lifeCauses serious eye irritation; long-lasting effects on aquatic ecosystems

Comparison with Similar Compounds

Symmetrical N,N'-Diarylureas

The target compound belongs to a class of symmetrical diarylureas. Key analogues include:

Compound Name Substituents Molecular Weight Key Properties Reference
1,3-Bis(3,4-dichlorophenyl)urea Both phenyl rings: 3,4-dichloro 378.1 g/mol High eIF2α activation; moderate solubility
1,3-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea Both phenyl rings: 4-Cl, 3-CF₃ 464.7 g/mol Enhanced kinase activation; low solubility
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea Both phenyl rings: 3,5-bis(CF₃) 550.2 g/mol High potency but poor solubility

Comparison Insights :

  • The 3,5-bis(trifluoromethyl)phenyl moiety in the target compound enhances HRI activation compared to dichlorophenyl analogues, likely due to increased electron-withdrawing effects .
  • All symmetrical derivatives exhibit low aqueous solubility (<10 µM) due to hydrophobicity, necessitating structural modifications .

Non-Symmetrical Hybrid Ureas

To address solubility limitations, hybrid ureas combine hydrophobic and polar groups:

Compound Name Substituents Molecular Weight Solubility (µM) Bioactivity (IC₅₀) Reference
N-(3-Hydroxy-tolyl)-N'-(3,4-dichlorophenyl)urea 3-hydroxy-tolyl + 3,4-dichlorophenyl 345.7 g/mol >100 0.8 µM (BGC-823 cells)
N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3-hydroxy-tolyl)urea 3,5-bis(CF₃)phenyl + 3-hydroxy-tolyl 437.3 g/mol 85 0.5 µM (AGS cells)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea Cyclohexyl-dimethylamino group 397.4 g/mol >50 (PBS) 0.3 µM (HCT-116 cells)

Comparison Insights :

  • Introducing polar groups (e.g., 3-hydroxy-tolyl or dimethylamino-cyclohexyl) improves solubility by 5–10-fold without compromising bioactivity .
  • The dimethylamino-cyclohexyl hybrid (CAS 1221442-12-1) demonstrates superior solubility (>50 µM in PBS) and retains nanomolar potency .

Mechanistic and Therapeutic Comparisons

Anti-Cancer Activity

  • Target Compound : Inhibits AGS and BGC-823 gastric cancer cells with IC₅₀ values of 0.7–1.2 µM . Induces phosphorylation of eIF2α and CHOP expression, triggering apoptosis .
  • Acrylamide Analogues : (E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) shows comparable activity (IC₅₀: 0.9 µM) but targets tubulin polymerization instead of HRI .
  • Bis-Trifluoromethyl Cyanophenyl Ureas: N,N''-Bis[3-(trifluoromethyl)-4-cyanophenyl]urea (CAS 1895865-11-8) exhibits androgen receptor modulation but lacks direct anti-cancer data .

Solubility and Pharmacokinetics

  • Symmetrical Ureas : LogP values range from 4.5–6.2, correlating with poor bioavailability .
  • Hybrid Ureas : LogP reduced to 3.1–3.8 via polar substituents, enhancing in vivo stability .

Preparation Methods

Reaction Mechanism

  • Formation of mono-substituted urea : 3,5-Bis(trifluoromethyl)aniline reacts with KNCO to generate an intermediate isourea.

  • Second amine addition : 3,4-Dichloroaniline attacks the electrophilic carbonyl carbon, displacing the isocyanate group and forming the unsymmetrical urea.

Key advantages :

  • Avoids hazardous reagents like phosgene.

  • Operates under mild conditions (room temperature, aqueous medium).

  • High yields (75–90%) and purity without chromatographic purification.

Experimental Protocol

  • Step 1 : Combine 3,5-bis(trifluoromethyl)aniline (1 equiv.) with KNCO (1.2 equiv.) in deionized water. Stir at 25°C for 6–8 hours.

  • Step 2 : Add 3,4-dichloroaniline (1.1 equiv.) and continue stirring for 12 hours.

  • Work-up : Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Yield : 82% (white crystalline solid).

Isocyanate Intermediate-Based Approach

Traditional urea synthesis employs isocyanate intermediates, as demonstrated in pesticide derivative patents. This method involves:

Synthesis of 3,5-Bis(trifluoromethyl)phenyl Isocyanate

  • Phosgene route : Treat 3,5-bis(trifluoromethyl)aniline with phosgene (COCl₂) in dichloromethane at 0°C.

  • Alternative methods : Use triphosgene or diphosgene for safer handling.

Coupling with 3,4-Dichloroaniline

  • React the isocyanate intermediate (1 equiv.) with 3,4-dichloroaniline (1.05 equiv.) in anhydrous tetrahydrofuran (THF).

  • Stir at reflux for 4 hours, then concentrate and purify via silica gel chromatography.

Yield : 68–75% (patent data).

Reductive Amination and Carbonylative Coupling

While less common, reductive amination offers an alternative pathway:

Reductive Amination Protocol

  • Intermediate synthesis : React 3,5-bis(trifluoromethyl)benzaldehyde with 3,4-dichloroaniline in the presence of titanium(IV) isopropoxide and sodium borohydride.

  • Urea formation : Treat the resulting amine with potassium isocyanate under aqueous conditions.

Yield : 61% (similar pyrimidine derivatives).

Comparative Analysis of Methods

MethodConditionsYieldScalabilitySafety
KNCO in waterAqueous, 25°C82%HighExcellent
Isocyanate routeTHF, reflux68–75%ModerateModerate (phosgene)
Reductive aminationDiglyme, 22°C61%LowGood

Key observations :

  • The KNCO method outperforms others in safety and scalability.

  • Isocyanate routes require hazardous reagents but achieve moderate yields.

Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) improve reactivity but complicate purification.

  • Water as a solvent reduces environmental impact but may limit solubility of hydrophobic substrates.

Substituent Electronic Effects

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance amine nucleophilicity, accelerating urea formation.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures yield high-purity products.

  • Column chromatography : Required for isocyanate-derived ureas due to byproduct formation .

Q & A

Q. What are the recommended synthetic routes for N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea, and how can purity be validated?

The synthesis typically involves coupling 3,5-bis(trifluoromethyl)aniline with 3,4-dichlorophenyl isocyanate under anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical. Purity validation employs nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C, 19F NMR) and HPLC with UV detection (≥95% purity threshold). Mass spectrometry (MS) further confirms molecular weight .

Q. Which in vitro assays are suitable for evaluating the compound’s antitumor activity?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used. For example, gastric cancer cell lines (e.g., AGS and BGC-823) are incubated with the compound at varying concentrations (e.g., 1–100 μM) for 48–72 hours. Absorbance at 490 nm quantifies cell viability, with IC₅₀ values calculated using nonlinear regression. Include positive controls (e.g., cisplatin) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How does structural modification (e.g., symmetry vs. asymmetry) impact solubility and bioactivity?

Symmetrical N,N'-diarylureas often exhibit poor aqueous solubility due to high hydrophobicity. Hybrid non-symmetrical analogs, such as combining a hydrophobic 3,5-bis(trifluoromethyl)phenyl group with a polar 3-hydroxytolyl moiety, improve solubility. O-alkylation of the hydroxyl group introduces charge-bearing substituents (e.g., methyl or ethyl groups), enhancing solubility without compromising activity. Bioactivity is assessed via ternary complex reporter gene assays and cell proliferation inhibition (e.g., IC₅₀ < 1 μM in HeLa cells) .

Q. What molecular mechanisms underlie the compound’s inhibition of cancer cell proliferation?

The compound activates the eIF2α kinase heme-regulated inhibitor (HRI), inducing phosphorylation of eIF2α. This reduces the eIF2·GTP·tRNAiMet ternary complex abundance, suppressing global translation initiation. Downstream effects include upregulation of CHOP (C/EBP homologous protein) at mRNA and protein levels, triggering apoptosis in cancer cells. Validate via Western blot (eIF2α phosphorylation) and qPCR (CHOP expression) .

Q. How should dose-response experiments be designed to assess cytotoxicity and specificity?

  • Cell Lines: Use cancer cell lines (e.g., AGS, BGC-823) and non-cancerous cells (e.g., HEK-293) for specificity.
  • Dose Range: Test 0.1–100 μM in logarithmic increments.
  • Controls: Include vehicle (DMSO < 0.1%) and positive controls (e.g., staurosporine).
  • Metrics: Calculate selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells).
  • Time Points: Assess at 24, 48, and 72 hours to capture time-dependent effects .

Q. How can researchers address discrepancies in antitumor efficacy across different cell lines?

Variability may arise from differences in:

  • Genetic Background: e.g., p53 status or HRI expression levels.
  • Assay Conditions: Serum concentration, cell density, or incubation time.
  • Metabolic Activity: Use ATP-based assays (e.g., CellTiter-Glo) alongside MTT for cross-validation.
    Statistical analysis (e.g., two-way ANOVA) identifies significant outliers. Replicate experiments across independent labs to confirm trends .

Q. What analytical techniques confirm the compound’s stability under physiological conditions?

  • HPLC-UV/MS: Monitor degradation in PBS (pH 7.4, 37°C) over 24–72 hours.
  • LC-MS/MS: Identify degradation products (e.g., hydrolysis of urea linkage).
  • Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition >200°C).
  • Solubility: Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) .

Q. What is the role of eIF2α phosphorylation in the compound’s mechanism?

Phosphorylated eIF2α inhibits guanine nucleotide exchange, stalling translation initiation. This stress response selectively targets cancer cells with high protein synthesis demands. Confirm via:

  • Kinase Assays: Measure HRI activation in vitro.
  • siRNA Knockdown: Silencing HRI abolishes eIF2α phosphorylation and rescues cell viability.
  • CHOP Reporter Constructs: Luciferase assays quantify CHOP promoter activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.